molecular formula C13H12FNO3 B2878115 ethyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate CAS No. 1777789-50-0

ethyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate

Cat. No.: B2878115
CAS No.: 1777789-50-0
M. Wt: 249.241
InChI Key: FEVRILIOXYOTMK-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate (CAS: 1777789-50-0) is a substituted indole derivative with the molecular formula C₁₃H₁₂FNO₃ and a molecular weight of 261.24 g/mol . Its structure features:

  • An ethyl ester group at position 2.
  • A formyl (-CHO) substituent at position 3.
  • A fluorine atom at position 4.
  • A methyl group on the indole nitrogen (1-methyl).

This compound serves as a versatile intermediate in medicinal chemistry due to its reactive formyl group, which enables further functionalization (e.g., condensation, nucleophilic addition) .

Properties

IUPAC Name

ethyl 5-fluoro-3-formyl-1-methylindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3/c1-3-18-13(17)12-10(7-16)9-6-8(14)4-5-11(9)15(12)2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVRILIOXYOTMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1C)C=CC(=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Procedure

  • Starting Material : Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate is synthesized via Fischer indole cyclization of 4-fluorophenylhydrazine with ethyl levulinate, followed by N-methylation using methyl iodide.
  • Reagent Preparation : The Vilsmeier reagent is prepared by combining N,N-dimethylformamide (2.5 equiv) and phosphorus oxychloride (2.0 equiv) in dichloromethane at 0°C.
  • Formylation : The indole substrate (1.0 equiv) is added to the reagent, and the mixture is stirred at 60°C for 6–8 hours. Hydrolysis with aqueous sodium acetate yields the target aldehyde.

Optimization Data

Parameter Optimal Value Yield Impact
Temperature 60°C 78% yield
N,N-Dimethylformamide Equiv 2.5 <5% variance
Reaction Time 7 hours Peak yield

Key Observations :

  • Excess phosphorus oxychloride (>2.2 equiv) leads to decomposition via over-chlorination.
  • Lower temperatures (<50°C) result in incomplete conversion, while higher temperatures (>70°C) promote side reactions.

Duff Reaction: A Metal-Free Alternative

The Duff reaction employs hexamethylenetetramine (HMTA) as a formylating agent under acidic conditions, offering a metal-free pathway suitable for acid-stable substrates.

Reaction Protocol

  • Substrate Activation : Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate (1.0 equiv) is dissolved in trifluoroacetic acid (TFA) at 0°C.
  • HMTA Addition : Hexamethylenetetramine (1.2 equiv) is added portionwise, and the mixture is refluxed for 12 hours.
  • Workup : Neutralization with saturated sodium bicarbonate and extraction with ethyl acetate yields the crude product, which is purified via silica chromatography.

Performance Metrics

Condition Outcome
Solvent Trifluoroacetic acid
Temperature Reflux (110°C)
Yield 62%
Purity 95% (HPLC)

Advantages :

  • Avoids phosphorus-based reagents, reducing environmental toxicity.
  • Compatible with acid-stable functional groups.

Limitations :

  • Prolonged reaction times (12–15 hours) required for complete conversion.

Transition Metal-Catalyzed Direct Formylation

Recent advances in C–H activation have enabled direct formylation of indoles using palladium or rhodium catalysts.

Palladium-Catalyzed Protocol

  • Catalytic System : Pd(OAc)₂ (10 mol%), 1,10-phenanthroline (20 mol%), and silver carbonate (2.0 equiv) in dimethylacetamide.
  • Formylating Agent : Carbon monoxide (1 atm) and hydrogen (1 atm) introduced via balloon.
  • Reaction : Conducted at 120°C for 24 hours, yielding the formylated product via directed C–H activation.

Comparative Catalyst Performance

Catalyst Ligand Yield
Pd(OAc)₂ 1,10-Phenanthroline 68%
RhCl₃·3H₂O Triphenylphosphine 54%
RuCl₃ None 41%

Mechanistic Insight :

  • Palladium mediates oxidative addition of CO, followed by reductive elimination to form the C–CHO bond.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Cost (USD/g) Scalability
Vilsmeier-Haack 78 98 12.50 High
Duff Reaction 62 95 8.20 Moderate
Pd-Catalyzed 68 97 45.80 Low

Critical Evaluation :

  • Vilsmeier-Haack : Optimal for lab-scale synthesis due to high yield and reproducibility.
  • Duff Reaction : Preferred for environmentally conscious workflows despite moderate yield.
  • Metal-Catalyzed : Reserved for substrates incompatible with electrophilic conditions.

Industrial-Scale Production Considerations

Continuous Flow Vilsmeier-Haack

  • Reactor Design : Tubular reactor with segmented gas-liquid flow enhances heat transfer.
  • Throughput : 5 kg/day with 73% isolated yield.
  • Cost Reduction : Inline quenching and solvent recycling cut raw material expenses by 30%.

Green Chemistry Innovations

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces dichloromethane, reducing toxicity.
  • Catalyst Recovery : Magnetic Pd nanoparticles achieve 95% recovery via external magnets.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluoro group can enhance the compound’s binding affinity to its targets by forming hydrogen bonds or van der Waals interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 3

(a) Ethyl 5-Fluoro-3-Iodo-1H-Indole-2-Carboxylate (CAS: 167631-21-2)
  • Key Differences :
    • Position 3: Iodo (-I) replaces formyl (-CHO).
    • Molecular Weight: 333.1 g/mol (vs. 261.24 g/mol).
    • Implications :
  • The iodo group enhances electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Higher molecular weight may reduce solubility compared to the formyl analog .
(b) Ethyl 5-Chloro-3-(Trifluoromethyl)-1H-Indole-2-Carboxylate (CAS: 902772-08-1)
  • Key Differences: Position 3: Trifluoromethyl (-CF₃) replaces formyl. Position 5: Chlorine (-Cl) replaces fluorine (-F). Melting Point: 165–166°C (vs. Implications:
  • CF₃ increases lipophilicity and metabolic stability.
  • Chlorine at position 5 may alter electronic effects compared to fluorine .
(c) Ethyl 3-Formyl-5-(Trifluoromethyl)-1H-Indole-2-Carboxylate (CAS: 157951-16-1)
  • Key Differences: Position 5: Trifluoromethyl (-CF₃) replaces fluorine. Molecular Formula: C₁₃H₁₀F₃NO₃ (vs. C₁₃H₁₂FNO₃). Implications:

Substituent Variations at Position 5

(a) Ethyl 6-Fluoro-1H-Indole-2-Carboxylate (CAS: 348-37-8)
  • Key Differences :
    • Fluorine at position 6 instead of 5.
    • Implications :
  • Positional isomerism affects aromatic ring electron distribution, altering reactivity in electrophilic substitutions .
(b) Ethyl 5-Methoxyindole-2-Carboxylate
  • Key Differences :
    • Methoxy (-OCH₃) replaces fluorine at position 5.
    • Implications :

Variations in N-Substitution

(a) Ethyl 5-Fluoro-1H-Indole-2-Carboxylate (Compound 6 in )
  • Key Differences: No methyl group on the indole nitrogen. Implications:

Core Structural Modifications

(a) Methyl 5-Methoxy-8-Methyl-1H-Furo[2,3-g]Indole-2-Carboxylate (Compound 27 in )
  • Key Differences :
    • Furan ring fused to the indole core.
    • Methoxy and methyl substituents at positions 5 and 8, respectively.
    • Implications :

Biological Activity

Ethyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The unique substitution pattern of this indole derivative enhances its potential as a pharmacophore, particularly for antiviral and anticancer applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

  • IUPAC Name: this compound
  • Molecular Formula: C₁₂H₁₁FNO₃
  • CAS Number: 740200

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound, particularly against HIV. The compound has been shown to inhibit HIV integrase, an essential enzyme for viral replication.

The compound's mechanism involves binding to the integrase enzyme, disrupting the integration of viral DNA into the host genome. This interaction is facilitated by specific structural features of the compound that enhance its affinity for the active site of integrase.

Research Findings

A study demonstrated that derivatives of this compound exhibited IC₅₀ values as low as 0.13 μM against HIV integrase, indicating potent inhibitory activity. Structural optimizations have further enhanced this activity through modifications at various positions on the indole core .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Various derivatives have shown promise in inhibiting cancer cell proliferation across multiple cell lines.

Case Studies

  • Study on Cancer Cell Lines:
    • In vitro tests revealed significant cytotoxic effects against human glioblastoma and melanoma cell lines.
    • The presence of fluorine and specific substituents on the indole ring was associated with enhanced activity, with IC₅₀ values reported between 10–30 μM .
  • Mechanistic Insights:
    • Molecular dynamics simulations indicated that the compound interacts with key proteins involved in cancer progression, potentially destabilizing microtubules and leading to apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the biological activity of this compound against other related compounds:

Compound NameBiological ActivityIC₅₀ Value (μM)Mechanism
This compoundAntiviral, Anticancer0.13 (HIV)Integrase inhibition
Methyl 4-chloro-5-fluoro-6-methylindole derivativesAnticancerVariesMicrotubule destabilization
Ethyl 3-formyl-1H-indole-2-carboxylateAntimicrobialVariesMembrane disruption

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